Malabaricone B

Overview

Description

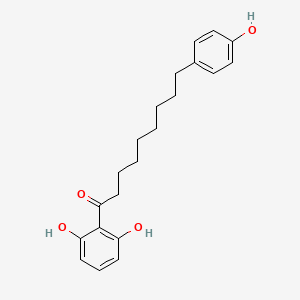

Malabaricone B is a naturally occurring diarylnonanoid phenolic compound isolated from Myristica malabarica (nutmeg) and related species. Its chemical structure comprises a 9-carbon aliphatic chain flanked by aromatic rings, with the molecular formula C₂₁H₂₆O₄ and a molecular weight of 342.4 g/mol . Key biological activities include:

- Antibacterial Effects: Potent activity against multidrug-resistant (MDR) Staphylococcus aureus and Enterococcus spp., with rapid bactericidal action, biofilm disruption, and synergy with daptomycin/gentamicin .

- Anticancer Activity: Induction of mitochondrial damage in lung cancer cells via a p53-independent pathway .

- Enzyme Inhibition: Moderate α-glucosidase inhibition (IC₅₀ = 63.7 µM), relevant for diabetes management .

- Safety Profile: Low cytotoxicity toward eukaryotic cells and efficacy in murine infection models .

Its mechanism of action against bacteria involves membrane lysis, evidenced by ATP leakage and structural damage observed via scanning electron microscopy (SEM) .

Preparation Methods

Synthetic Routes: The specific synthetic routes for Malabaricone B are not widely documented. it is naturally present in certain plants.

Industrial Production: Industrial-scale production methods are not well-established due to its natural occurrence.

Chemical Reactions Analysis

Reactivity: Malabaricone B undergoes various reactions, including , , and .

Common Reagents and Conditions: Detailed reagents and conditions are scarce, but further research could explore these aspects.

Major Products: The major products resulting from these reactions would depend on the specific reaction type.

Scientific Research Applications

In Vitro and In Vivo Studies

- In Vitro Activity : Malabaricone B has a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, showcasing its strong antibacterial potential. It is notably inactive against Gram-negative bacteria unless used in conjunction with permeabilizers like polymyxin B nonapeptide .

- In Vivo Efficacy : Animal models have confirmed the compound's effectiveness in treating infections caused by S. aureus, indicating its potential as a therapeutic agent in clinical settings .

| Study Type | Pathogen | MIC (μg/mL) | Efficacy |

|---|---|---|---|

| In Vitro | S. aureus | 0.5 | High |

| In Vivo | S. aureus | N/A | Significant |

Cytotoxicity Against Cancer Cells

This compound has also been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC). Research indicates that it induces apoptosis in cancer cells by triggering oxidative stress and disrupting redox balance .

- Selectivity : this compound displays selective cytotoxicity towards TNBC cell lines, with an IC50 value that suggests significant potency .

- Mechanistic Insights : The compound interacts with apoptotic proteins, indicating a complex mechanism of action that warrants further exploration .

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231 | 8.81 ± 0.03 | Apoptosis Induction |

Antimicrobial and Anti-inflammatory Properties

Beyond its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects and has been evaluated for its potential in treating conditions related to oxidative stress. Its antioxidant properties contribute to reducing inflammation and may aid in managing chronic diseases .

Nematocidal Activity

Recent studies have highlighted the nematocidal activity of this compound against various parasitic nematodes, suggesting its utility in veterinary medicine and agriculture .

| Application | Activity Type | Target Organism |

|---|---|---|

| Nematocidal | Strong | Toxocara canis |

| Antioxidant | Moderate | Various |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malabaricone B belongs to a class of diarylnonanoids, including Malabaricone C, Malabaricone A, Prothis compound, and Dactyloidin. Below is a comparative analysis of their structural and functional properties:

Table 1: Key Properties of this compound and Analogues

Malabaricone C

- Antiviral Activity : Inhibits SARS-CoV-2 and variants (EC₅₀ = 1–1.5 µM) by disrupting viral membrane fusion, comparable to remdesivir .

- Anti-inflammatory Effects : Suppresses 5-lipoxygenase (IC₅₀ = 0.2 µM), reducing leukotriene B4 (LTB4) and ameliorating psoriasis-like inflammation in mice .

- Structural Distinction : While structurally similar to this compound, its hydroxylation pattern may enhance interaction with viral and inflammatory targets .

Prothis compound and Dactyloidin

- Mechanistic Insight : Molecular docking studies indicate stable binding to α-glucosidase active sites, correlating with enzyme inhibition .

Malabaricone A

- Limited data are available, but it shares the diarylnonanoid backbone and is co-isolated with B and C from Myristica species. Its bioactivities remain underexplored .

Biological Activity

Malabaricone B (NS-7) is a phenolic compound derived from the fruit rinds of Myristica malabarica, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of diarylnonanoids, characterized by a unique chemical structure that includes a 2,6-dihydroxyphenyl group connected to a long alkyl chain. Its molecular formula is C₁₈H₂₄O₃, and it exhibits significant lipophilicity, which is crucial for its biological activity.

Efficacy Against Bacteria

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for NS-7 were found to be as low as 0.5 μg/mL against S. aureus .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (μg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | MDR, MRSA |

| Enterococcus faecalis | 1-2 | VRE |

| Escherichia coli | >128 | Not susceptible |

The compound's mechanism involves disrupting bacterial membrane integrity, leading to the release of ATP and subsequent cell death . Additionally, this compound showed synergistic effects when combined with antibiotics like daptomycin and gentamicin, enhancing their efficacy against resistant strains .

Antifungal and Antiviral Properties

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies indicate potential effectiveness against various fungal pathogens, although specific MIC values remain to be fully established. Its antiviral properties are still under investigation but suggest a promising avenue for future research .

Anticancer Activity

This compound has been reported to induce selective cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (melanoma), and Jurkat T cells (leukemia). The compound operates through mechanisms that may involve mitochondrial damage and apoptosis induction via pathways independent of p53 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Mitochondrial damage |

| A375 (Melanoma) | 20 | Apoptosis induction |

| Jurkat T Cells | 18 | p53-independent pathway |

Mechanistic Studies

Mechanistic studies utilizing confocal microscopy and scanning electron microscopy have elucidated the action of this compound on bacterial cells. The compound was shown to cause significant morphological changes in bacterial cells, indicative of membrane damage .

Figure 1: Mechanism of Action of this compound

- Bacterial Membrane Disruption : Leads to ATP leakage.

- Synergistic Action : Enhances the effectiveness of existing antibiotics.

- Cytotoxicity in Cancer Cells : Induces apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. How is Malabaricone B isolated and structurally characterized from natural sources?

this compound is isolated from Myristica fatua Houtt. using column chromatography and thin-layer chromatography (TLC) with solvent systems tailored for phenolic compounds. Structural elucidation involves infrared (IR) spectroscopy for functional group identification, nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What are the primary bioactivities of this compound in vitro?

this compound exhibits α-glucosidase inhibition (IC50 = 63.70 ± 0.546 µM) and anti-glycation activity (IC50 = 40.34 ± 0.094 µM) in enzyme-based assays. It also enhances glucose uptake in L6 myotubes in a dose-dependent manner, validated via radiolabeled glucose tracers or fluorescent probes .

Q. What experimental models are used to assess this compound’s anti-diabetic potential?

Key models include:

- Enzyme inhibition assays : α-glucosidase (rat intestinal extract) and α-amylase (porcine pancreatic) with p-nitrophenyl glycosides as substrates.

- Cellular assays : Glucose uptake in L6 skeletal muscle cells using 2-deoxy-D-glucose or similar analogs .

Advanced Research Questions

Q. How does this compound’s α-glucosidase inhibition compare to structural analogs like Malabaricone C?

Malabaricone C shows higher potency (IC50 = 43.61 ± 0.620 µM) due to its additional hydroxyl group, enhancing hydrogen bonding with the enzyme’s active site. Molecular docking studies (e.g., using N-terminal human maltase-glucoamylase, PDB: 2QMJ) can validate these structure-activity relationships .

Q. What methodological challenges arise in reconciling in vitro potency with in vivo efficacy for this compound?

Discrepancies may stem from poor bioavailability or metabolic instability. Researchers should:

- Conduct pharmacokinetic studies (e.g., plasma stability, Caco-2 permeability).

- Use diabetic rodent models (e.g., streptozotocin-induced) to evaluate glucose-lowering effects and compare results with in vitro data .

Q. How can researchers optimize experimental conditions for this compound’s stability in bioassays?

- Solvent selection : Use dimethyl sulfoxide (DMSO) with concentrations <0.1% to avoid cytotoxicity.

- pH control : Maintain physiological pH (7.4) in buffer systems.

- Temperature : Store stock solutions at -20°C and avoid repeated freeze-thaw cycles .

Q. What statistical considerations are critical when reporting this compound’s bioactivity data?

- Report means ± standard deviation (SD) with n ≥ 3 replicates.

- Use one-way ANOVA followed by post-hoc tests (e.g., Tukey’s) for dose-response comparisons.

- Adhere to significant digit rules (e.g., IC50 = 63.70 ± 0.546 µM reflects instrument precision) .

Q. How do researchers address contradictory data between this compound’s anti-glycation and glucose uptake mechanisms?

Contradictions may arise from off-target effects or assay interference. Mitigation strategies include:

- Validating results with orthogonal methods (e.g., LC-MS for glycation end-product quantification).

- Using gene knockout or siRNA to confirm pathway-specific effects .

Q. Experimental Design and Validation

Q. What in vivo models are suitable for evaluating this compound’s therapeutic safety?

- Acute toxicity : OECD Guideline 423 in rodents.

- Subchronic toxicity : 28-day repeated dosing with histopathological analysis.

- Genotoxicity : Ames test or comet assay .

Q. How can researchers design combination therapy studies with this compound and existing anti-diabetic drugs?

Use factorial design experiments to assess synergistic/additive effects:

- Fixed-ratio combinations (e.g., this compound + metformin).

- Isobolographic analysis to quantify interaction indices .

Q. Future Research Directions

Q. What gaps exist in understanding this compound’s molecular targets?

- Perform proteomic profiling (e.g., affinity chromatography, pull-down assays) to identify binding partners.

- Use CRISPR-Cas9 screens to discover genes modulating its activity .

Q. How can computational methods enhance this compound’s drug development pipeline?

Properties

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.